molecular formula C14H14ClN3O4 B2685735 ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate CAS No. 477853-54-6

ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate

Cat. No. B2685735
CAS RN: 477853-54-6
M. Wt: 323.73
InChI Key: INAGMFWYXNBLDA-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate is a chemical compound with the molecular formula C14H14ClN3O4 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.73 . Unfortunately, other physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Imidazolone Derivatives : Ethyl carbamates like the one are used in the synthesis of imidazolone derivatives. These derivatives are synthesized via Michael addition followed by substitution and cyclization reactions. Imidazolones have potential applications in medicinal chemistry due to their biological activities (Bezenšek et al., 2012).

  • Chiral vicinal diacylamines Synthesis : Ethyl carbamates are involved in the synthesis of chiral vicinal diacylamines through Bamberger ring cleavage. This process is significant in the production of complex organic compounds with specific chirality, which is important in pharmaceuticals (Altman et al., 1990).

  • Formation of Schiff and Mannich Bases : Ethyl carbamates are used in reactions leading to the formation of Schiff and Mannich bases of isatin derivatives, which are crucial in synthesizing a range of biologically active compounds (Bekircan & Bektaş, 2008).

  • Polymorph Study : The compound has been used in the study of polymorphs of N-ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea. This research is essential in understanding the crystallographic and molecular structure of these compounds, which has implications in material science and drug design (Dolzhenko et al., 2010).

  • Prevention of Ethyl Carbamate Accumulation : Ethyl carbamate, related to the compound , has been studied extensively due to its presence in alcoholic beverages and potential carcinogenicity. Research is focused on developing methods to reduce its levels, which is critical for food safety and industry standards (Zhao et al., 2013).

  • Photodegradation Studies : Ethyl N-phenyl-carbamate, a related compound, has been studied for its photodegradation products, providing insights into environmental degradation processes and the stability of carbamate compounds under exposure to light (Beachell & Chang, 1972).

  • Analytical Chemistry in Food and Beverages : Ethyl carbamate is a focus of study in the context of food and environmental toxicology, leading to the development of analytical methods for its detection in food products. This research is vital for ensuring food safety and regulatory compliance (Gowd et al., 2018).

properties

IUPAC Name

ethyl N-[(3E)-3-[(4-chlorophenyl)methoxyimino]-2-cyanopropanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-2-21-14(20)18-13(19)11(7-16)8-17-22-9-10-3-5-12(15)6-4-10/h3-6,8,11H,2,9H2,1H3,(H,18,19,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAGMFWYXNBLDA-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOCC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.